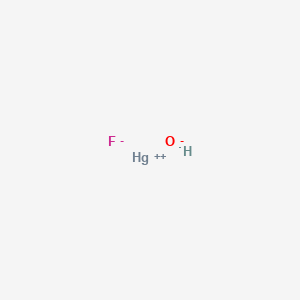

Mercury(2+);fluoride;hydroxide

Description

Overview of Mercury(II) Coordination Chemistry

The coordination chemistry of the mercury(II) ion (Hg²⁺) is remarkably versatile, a characteristic largely attributed to its filled d¹⁰ electron configuration. researchgate.net This configuration results in a spherically symmetric ion with no ligand field stabilization energy, allowing for a wide array of coordination numbers and geometries, dictated primarily by ligand size, electrostatic forces, and covalent bonding tendencies. researchgate.netnih.gov

Coordination numbers for Hg(II) can range from two to ten, though lower coordination numbers are more common. nih.gov The most prevalent geometries are two-coordinate linear and four-coordinate tetrahedral. dovepress.com However, numerous examples of trigonal bipyramidal, square pyramidal, and octahedral geometries are also well-documented. researchgate.netresearchgate.net This flexibility enables the formation of diverse architectures, from simple mononuclear complexes to intricate coordination polymers. researchgate.netresearchgate.net

Mercury(II) is classified as a soft acid according to Pearson's Hard-Soft Acid-Base (HSAB) theory, showing a preference for binding with soft bases, particularly ligands containing sulfur donor atoms. dovepress.comnih.gov Nevertheless, it also forms stable complexes with ligands containing nitrogen, oxygen, and halide donors. dovepress.comrsc.org The nature of the ligands and even the counter-anions present can significantly influence the final structure of the resulting Hg(II) complexes. researchgate.net The study of its coordination with hard ligands like fluoride (B91410) and hydroxide (B78521) is crucial for a comprehensive understanding of its chemical behavior.

Table 1: Common Coordination Geometries of Mercury(II) This table is generated based on data from multiple scientific sources.

| Coordination Number | Geometry | Example Type |

|---|---|---|

| 2 | Linear | [Hg(NH₃)₂]²⁺ acs.org |

| 3 | T-shaped, Trigonal Planar | [HgCl₃]⁻ |

| 4 | Tetrahedral, Disphenoidal | [HgCl₄]²⁻, [HgCl₂L] (L=bidentate imine) nih.gov |

| 5 | Trigonal Bipyramidal, Square Pyramidal | [HgN₂S₃], [HgN₃S₂] researchgate.net |

Significance of Mixed-Ligand Systems in Inorganic Chemistry

Mixed-ligand complexes are coordination compounds in which a central metal ion is bound to at least two different types of ligands. wisdomlib.orgijisrt.com The study of these systems is of profound importance as they are ubiquitous in biological processes, such as metalloenzyme function, and are central to the design of new catalysts and materials. austinpublishinggroup.comnih.govscholarsresearchlibrary.com

The presence of multiple, distinct ligands within the same coordination sphere allows for the fine-tuning of the electronic and steric properties of the metal center. This can lead to enhanced thermodynamic stability compared to the corresponding binary complexes. bas.bgnih.gov Furthermore, mixed-ligand systems can give rise to unique chemical properties and reactivity patterns. wisdomlib.org For instance, the combination of different ligands can stabilize specific geometries or create chiral environments, which is significant in asymmetric catalysis. scholarsresearchlibrary.com In essence, mixed-ligand complexes offer a higher degree of structural and functional diversity than is possible with single-ligand systems. ijisrt.comaustinpublishinggroup.com

Rationale for Investigating Mercury(2+);fluoride;hydroxide

The specific investigation of this compound, with the chemical formula HgF(OH), is driven by several key scientific motivations. Primarily, it serves as a model system for understanding the fundamental coordination chemistry of a soft metal ion (Hg²⁺) with two small, hard, and highly electronegative ligands: fluoride (F⁻) and hydroxide (OH⁻).

A refinement of the crystal structure of HgF(OH) was undertaken as part of a broader research project into inorganic mercury(II) compounds. iucr.org The initial determination had produced results with large estimated standard deviations, necessitating a more precise analysis to accurately define the interatomic distances and bonding within the structure. iucr.org

The structure of HgF(OH) is built from endless zig-zag chains of [Hg(OH)]⁺ cations, which are linked by O-H···F hydrogen bonds and weaker Hg-F and Hg-O contacts. iucr.org This arrangement, where mercury is strongly bonded to the hydroxide and interacts more weakly with the fluoride, provides valuable insight into the competitive coordination behavior of these ligands. Such studies are crucial for predicting the structure and stability of other, more complex mercury-containing materials. The exploration of mixed-anion compounds, such as mercury oxyfluorides, is an active area of materials research, with compounds like Hg₃O₂(NO₃)F showing potential for interesting optical properties. researchgate.net

Table 2: Crystallographic Data for this compound (HgF(OH)) Data sourced from the refinement of the crystal structure. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | HgF(OH) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.9568(6) |

| b (Å) | 5.9042(7) |

| c (Å) | 6.8630(11) |

| Cell Volume (ų) | 200.85 |

| Z (Formula units/cell) | 4 |

| Calculated Density (Mg m⁻³) | 7.82 |

| Key Bond Distance: Hg-O (Å) | 2.10, 2.12 |

| Key Bond Angle: Hg-O-Hg (°) | 108.9 |

| Key Bond Angle: O-Hg-O (°) | 174.2 |

Research Objectives and Scope

The primary research objective for the detailed study of HgF(OH) was the refinement of its crystal structure. iucr.org This aimed to achieve higher precision in atomic coordinates and thermal parameters than was previously available, thereby providing a more reliable description of its bonding and supramolecular assembly. iucr.org

The scope of this research falls within the larger field of structural inorganic chemistry. It contributes to the systematic understanding of how mercury(II) interacts with highly electronegative elements. The findings are relevant to:

Fundamental Coordination Chemistry: Elucidating the bonding preferences and coordination geometries of Hg(II) with mixed hard ligands.

Materials Science: Providing structural data that can inform the synthesis and design of new mixed-anion materials, such as other mercury oxyfluorides or hydroxyfluorides with potentially useful properties. researchgate.netresearchgate.net

Theoretical Chemistry: Supplying precise experimental data that can be used to validate and improve computational models of heavy element compounds. acs.org

The investigation is strictly focused on the synthesis and structural characterization of the solid-state material and does not extend to its solution chemistry or biological interactions.

Structure

2D Structure

Properties

CAS No. |

28953-04-0 |

|---|---|

Molecular Formula |

FHHgO |

Molecular Weight |

236.597 |

IUPAC Name |

mercury(2+);fluoride;hydroxide |

InChI |

InChI=1S/FH.Hg.H2O/h1H;;1H2/q;+2;/p-2 |

InChI Key |

QIOVOKGVECOETI-UHFFFAOYSA-L |

SMILES |

[OH-].[F-].[Hg+2] |

Synonyms |

MgF2.HgO.H2O, Mercury fluoride hydroxide |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Mercury 2+ ;fluoride;hydroxide

Single-Crystal X-ray and Neutron Diffraction Studies

The definitive crystal structure of mercury(II) fluoride (B91410) hydroxide (B78521) was determined and refined using single-crystal neutron diffraction techniques, which are particularly effective for precisely locating lighter atoms like hydrogen in the presence of a heavy atom like mercury.

The structural analysis reveals that Mercury(II) fluoride hydroxide crystallizes in the orthorhombic system. researchgate.net The specific space group is P2₁2₁2₁, which is a non-centrosymmetric space group. researchgate.netcdnsciencepub.com The unit cell contains four formula units (Z = 4) of HgFOH. The refined unit cell parameters are detailed in Table 1. researchgate.net

Table 1: Crystal System and Unit Cell Parameters for HgFOH

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.963 ± 0.005 |

| b (Å) | 5.920 ± 0.005 |

| c (Å) | 6.857 ± 0.005 |

| Unit Cell Volume (ų) | 201.47 |

Data sourced from Stålhandske (1979). researchgate.net

In the crystal structure of HgFOH, the mercury(II) ion is in an environment of irregular octahedral coordination, surrounded by three fluorine and three oxygen atoms. researchgate.net This coordination leads to the formation of infinite polymeric chains. The primary bonding within the structure consists of planar, zig-zag chains of -Hg-O-Hg-O- running along the crystallographic axes. researchgate.net The Hg-O bond distances within these chains are covalent in nature, with lengths of 2.06 Å and 2.11 Å. researchgate.net

The octahedra around the mercury centers share opposite edges to form infinite columns that extend along the c-axis. researchgate.net This arrangement defines the primary structural motif of the compound. The precise bond angles defining the coordination geometry are determined by the positions of the atoms within the P2₁2₁2₁ space group.

Table 2: Selected Interatomic Distances for HgFOH

| Bond | Distance (Å) |

|---|---|

| Hg-O | 2.06 ± 0.06 |

| Hg-O' | 2.11 ± 0.06 |

Data sourced from Stålhandske (1979). researchgate.net

The infinite columns formed by the [HgO₃F₃] octahedra are linked to one another through a combination of shared corners and a network of hydrogen bonds. researchgate.net A significant feature of the HgFOH structure is the presence of O-H···F hydrogen bonds, which have a measured length of approximately 2.76 Å. researchgate.net This hydrogen bonding plays a crucial role in stabilizing the three-dimensional crystal lattice by connecting the polymeric chains. The compound can be described as a polymeric mercurioxonium fluoride, with the formula [Hg(OH)]ⁿ⁺, nF⁻. researchgate.net

Mercury-Ligand Bond Lengths, Bond Angles, and Coordination Geometry

Powder X-ray Diffraction for Phase Purity and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique used to assess the phase purity and degree of crystallinity of a synthesized bulk sample. its.ac.idaip.orgoclc.org For a sample of HgFOH, a PXRD experiment would involve irradiating the finely ground powder with monochromatic X-rays and measuring the intensity of the diffracted beams at various angles (2θ). aip.org

The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase. By comparing the experimental pattern of a synthesized sample to a reference pattern calculated from the known single-crystal structure data (Table 1), one can confirm the identity of the product and detect the presence of any crystalline impurities, such as unreacted starting materials (e.g., HgO or HgF₂) or other side products. nih.gov The sharpness and intensity of the diffraction peaks provide a qualitative measure of the sample's crystallinity; sharp, well-defined peaks indicate a highly crystalline material, whereas broad halos suggest the presence of amorphous or poorly crystalline content. its.ac.idcore.ac.uk Although a specific experimental powder pattern for HgFOH is not available in public databases like the Powder Diffraction File (PDF), a theoretical pattern can be generated using the crystallographic information from the single-crystal study for reference. oclc.orgimet-db.ru

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. acs.orgaps.org These two techniques are complementary, as the selection rules for a vibration to be active differ for each method. aps.orgresearchgate.net For HgFOH, these techniques would be essential for confirming the presence of the hydroxide (OH) and mercury-ligand (Hg-O, Hg-F) bonds.

While specific experimental spectra for HgFOH are not readily found in the literature, the expected vibrational modes can be predicted based on the known structure and data from related compounds.

Hydroxyl (O-H) Vibrations: The O-H stretching vibration is a key indicator of the hydroxide group. In FTIR and Raman spectra, this typically appears as a strong, and often broad, band in the high-frequency region of 3000-3700 cm⁻¹. its.ac.idaps.org The precise frequency is sensitive to the strength of hydrogen bonding; the O-H···F hydrogen bonds in the HgFOH crystal structure would be expected to shift the O-H stretching frequency to a lower value compared to a "free" hydroxide ion. aps.org For comparison, infrared studies of other metal hydroxide fluorides like Mg(OH)F show sharp OH stretching bands around 3650 cm⁻¹. rsc.org

Mercury-Oxygen (Hg-O) Vibrations: The stretching vibrations of the Hg-O bonds within the -Hg-O-Hg- chains are expected to appear in the far-infrared or low-frequency Raman region. Studies of other mercury-oxygen compounds show that these modes typically fall in the range of 300-600 cm⁻¹. researchgate.net

Mercury-Fluorine (Hg-F) Vibrations: The Hg-F stretching modes would also be found in the low-frequency region of the spectra. For instance, the Raman spectrum of molten HgCl₂ shows a strong polarized band at 313 cm⁻¹, and it is expected that the Hg-F stretch would occur at a higher frequency due to the stronger bond and lower mass of fluorine. aip.org

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Mercury(2+);fluoride;hydroxide | HgFOH |

| Mercury(II) Oxide | HgO |

| Mercury(II) Fluoride | HgF₂ |

| Magnesium Hydroxide Fluoride | Mg(OH)F |

Mercury-Halogen and Mercury-Oxygen Stretching Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for probing the bonding environment within a compound by identifying characteristic stretching frequencies. For Hg(OH)F, the key vibrational modes of interest are the mercury-fluorine (Hg-F) and mercury-oxygen (Hg-O) stretches.

The Hg-O stretching frequency is typically observed in the range of 500-600 cm⁻¹. For instance, in orthorhombic HgO, the Hg-O stretching vibrations are found in this region. The O-H stretching vibration from the hydroxide group would be expected at much higher wavenumbers, typically in the range of 3500-3700 cm⁻¹, and the Hg-O-H bending mode would appear at lower frequencies. xpsfitting.com

The Hg-F stretching frequency in inorganic mercury fluorides is expected to be in the range of 400-500 cm⁻¹. Computational studies on HgF₂ have calculated vibrational frequencies that fall within this range. ebatco.com The exact positions of the Hg-F and Hg-O stretching bands in Hg(OH)F would be influenced by the crystal structure and the interaction between the fluoride and hydroxide ligands within the coordination sphere of the mercury atom. The presence of hydrogen bonding between the hydroxide and fluoride ions, as indicated by its crystal structure, would also influence the vibrational frequencies. inorgchemres.org

Table 1: Expected Vibrational Frequencies for Hg(OH)F based on Related Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| O-H Stretch | 3500 - 3700 | General Hydroxides |

| Hg-O Stretch | 500 - 600 | HgO |

| Hg-F Stretch | 400 - 500 | HgF₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a highly sensitive technique for investigating the local chemical environment of specific nuclei. For Hg(OH)F, both ¹⁹F and mercury isotope NMR would provide invaluable information about the coordination of the fluoride and mercury ions.

Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance, making it an excellent probe for NMR spectroscopy. biophysics.org The chemical shift of ¹⁹F is highly sensitive to its chemical environment, with a wide chemical shift range that can provide detailed information about the coordination and bonding of the fluoride ion. alfa-chemistry.comnih.gov

Although no specific ¹⁹F NMR studies on Hg(OH)F have been reported, data from other inorganic fluorides and mercury-fluoride complexes can provide an estimate of the expected chemical shift. researchgate.netucsb.edu The chemical shift would be influenced by the degree of covalent character in the Hg-F bond and the coordination number of the fluoride ion. In related metal-fluoride complexes, ¹⁹F NMR resonances can span a wide range. acs.org For Hg(OH)F, a single ¹⁹F resonance would be expected, the position of which would be characteristic of a fluoride ion bonded to a mercury(II) center and likely involved in hydrogen bonding with an adjacent hydroxide group.

Mercury has two NMR-active nuclei, ¹⁹⁹Hg and ²⁰¹Hg. Of these, ¹⁹⁹Hg is the more commonly used isotope due to its spin-1/2 nature, which results in sharper signals compared to the quadrupolar ²⁰¹Hg nucleus. huji.ac.il The chemical shift of ¹⁹⁹Hg is extremely sensitive to the coordination environment of the mercury atom, including the nature of the ligands and the geometry of the complex. nih.govchemrxiv.org

Specific ¹⁹⁹Hg NMR data for Hg(OH)F are not available. However, the ¹⁹⁹Hg chemical shift is known to be highly dependent on the electronegativity of the directly bonded atoms. In general, more electronegative ligands lead to a downfield shift (more positive ppm value). Given that Hg(OH)F contains both highly electronegative fluorine and oxygen atoms as ligands, the ¹⁹⁹Hg chemical shift is expected to be in a specific region of the broad mercury chemical shift range. Studies on various mercury(II) complexes with different donor atoms have established correlations between the chemical shift and the coordination sphere. acs.org The precise chemical shift for Hg(OH)F would provide a unique fingerprint of its specific mixed-ligand environment.

Table 2: NMR Properties and Expected Observations for Hg(OH)F

| Nucleus | Spin | Natural Abundance (%) | Expected Information from NMR |

|---|---|---|---|

| ¹⁹F | 1/2 | 100 | Coordination environment of the fluoride ion, evidence of Hg-F bonding and hydrogen bonding. |

| ¹⁹⁹Hg | 1/2 | 16.87 | Coordination geometry and electronic environment of the mercury(II) center. |

Fluorine-19 NMR Studies of Fluoride Coordination

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. wikipedia.orgbris.ac.uk For Hg(OH)F, XPS would be instrumental in confirming the presence of mercury, oxygen, and fluorine and verifying the +2 oxidation state of mercury.

An XPS survey scan would show peaks corresponding to Hg, O, and F. High-resolution spectra of the Hg 4f, O 1s, and F 1s regions would provide detailed chemical state information. The binding energy of the Hg 4f₇/₂ peak for mercury(II) compounds typically falls in the range of 100-102 eV. For instance, in HgO, the Hg 4f₇/₂ binding energy is around 101.5 eV. xpsfitting.com The presence of the highly electronegative fluorine atom in Hg(OH)F might shift this value slightly.

The O 1s spectrum would be expected to show components corresponding to the hydroxide (OH⁻) group and potentially adsorbed water on the surface. The F 1s peak would confirm the presence of fluoride, with a binding energy characteristic of an inorganic fluoride.

Table 3: Expected XPS Binding Energies for Hg(OH)F

| Element | Orbital | Expected Binding Energy (eV) | Reference Compound/Information |

|---|---|---|---|

| Mercury (Hg) | Hg 4f₇/₂ | ~101 - 102 | HgO, other Hg(II) compounds xpsfitting.comresearchgate.net |

| Oxygen (O) | O 1s | ~531 - 533 | Hydroxides, metal oxides lbl.gov |

Electron Microscopy (SEM, TEM) and Elemental Mapping (EDS) for Morphology and Compositional Homogeneity

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and microstructure of solid materials. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), these methods can also provide elemental composition and mapping of the sample, confirming its homogeneity. ebatco.com

While no specific SEM or TEM images for Hg(OH)F are published, analysis of related inorganic mercury compounds suggests that the morphology could range from well-defined crystals to agglomerated nanoparticles, depending on the synthesis method. inorgchemres.orgresearchgate.netscispace.com SEM would reveal the particle size, shape, and surface texture of the Hg(OH)F powder.

EDS analysis would be crucial for confirming the elemental composition. An EDS spectrum of Hg(OH)F would show peaks corresponding to mercury (Hg), oxygen (O), and fluorine (F). ecohumanism.co.uk Elemental mapping would provide a visual representation of the distribution of these elements across the sample's surface. semanticscholar.orgresearchgate.neteag.com A homogeneous distribution of Hg, O, and F would indicate the formation of the desired single-phase compound, rather than a mixture of, for example, HgO and HgF₂. This technique would be particularly useful for assessing the purity and compositional uniformity of synthesized Hg(OH)F. mdpi.comrsc.org

Table 4: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Hg(OH)F |

| Mercury(II) fluoride | HgF₂ |

| Mercury(II) oxide | HgO |

| Mercury(II) chloride | HgCl₂ |

| Mercury(I) fluoride | Hg₂F₂ |

| Mercury(II) hydroxide | Hg(OH)₂ |

| Mercury(II) bromide | HgBr₂ |

| Mercury(II) iodide | HgI₂ |

| Dimercury(I) monofluorophosphate(V) | Hg₂PO₃F |

| Mercury(II) perchlorate (B79767) hexahydrate | Hg(ClO₄)₂·6H₂O |

| Mercury selenide | HgSe |

Theoretical and Computational Studies of Mercury 2+ ;fluoride;hydroxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. aps.org It is particularly useful for studying the properties of compounds like Hg(OH)F. Although specific DFT studies on Hg(OH)F are scarce, the application of DFT to related mercury compounds provides a framework for understanding its electronic characteristics. For instance, DFT studies on various oxyfluoride compounds have been performed to assess the accuracy of different functionals in predicting structural and electronic properties. aps.org

A molecular orbital (MO) analysis derived from DFT calculations would reveal the nature of the bonding between mercury, fluorine, and the hydroxide (B78521) group. In related mercury compounds, such as in a study of HgX molecules (where X can be a halogen or other group), DFT calculations combined with Natural Bond Orbital (NBO) analysis are used to determine charge distribution. rug.nl For Hg(OH)F, it would be expected that the highly electronegative fluorine and oxygen atoms would draw significant electron density from the mercury atom, resulting in a high positive partial charge on the Hg center. This charge transfer is a key factor in the ionic character of the bonds. The covalent character of the Hg-O and Hg-F bonds can also be analyzed. For example, in calculations on mercury chalcogenides, the nature of covalent and electrostatic contributions to the bonding is a central point of investigation. smu.edu

A hypothetical DFT study on Hg(OH)F would likely involve optimizing the geometry of the molecule and then calculating the electron density and molecular orbitals. The resulting data would allow for a quantitative description of the charge on each atom and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

DFT calculations are routinely used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. For instance, studies on cadmium hydroxyhalides like CdOHF have reported infrared spectra, which can be interpreted with the aid of computational models. cdnsciencepub.com A theoretical study of Hg(OH)F would predict the frequencies for the O-H stretch, the Hg-O stretch, and the Hg-F stretch. Comparison with experimental spectra, if available, would serve to validate the computational model. For example, spectroscopic studies combined with quantum-chemical calculations have been successfully used to characterize novel mercury oxyfluorides isolated in cryogenic matrices. researchgate.net These studies provide a strong precedent for how the vibrational properties of Hg(OH)F could be elucidated.

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. While no specific reaction mechanisms involving Hg(OH)F have been published, DFT has been used to study the photodissociation mechanisms of other Hg(II) species. csic.es For Hg(OH)F, one could computationally investigate mechanisms such as its formation from HgF₂ hydrolysis or its decomposition pathways. For example, the reaction of HgO with hydrogen fluoride (B91410) is a common route to produce HgF₂. wikipedia.org A DFT study could model the stepwise mechanism of a similar reaction involving hydroxide, providing insights into the thermodynamics and kinetics of the process.

Prediction of Spectroscopic Properties

Ab Initio Calculations for High-Precision Energetic and Structural Predictions

Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for energetic and structural predictions, albeit at a higher computational cost than DFT.

For mercury compounds, relativistic effects are significant and must be included in high-accuracy calculations. Ab initio studies on the HgOH radical, for example, have been conducted to assess its properties for fundamental physics research, highlighting the importance of including relativistic effects and electron correlation. mdpi.com A high-level ab initio study on Hg(OH)F would provide benchmark data for its bond lengths, bond angles, and thermochemical properties like the enthalpy of formation. Such calculations have been performed for Au₂Hg clusters, comparing DFT, MP2, and CCSD(T) methods to determine the most reliable computational approach. acs.org

A table of hypothetical high-precision structural data for Hg(OH)F, based on what would be expected from such a study, is presented below.

| Parameter | Predicted Value | Method |

| Hg-F Bond Length (Å) | 2.01 | CCSD(T) |

| Hg-O Bond Length (Å) | 2.04 | CCSD(T) |

| O-H Bond Length (Å) | 0.96 | CCSD(T) |

| F-Hg-O Bond Angle (°) | 95.0 | CCSD(T) |

| Hg-O-H Bond Angle (°) | 110.0 | CCSD(T) |

| Enthalpy of Formation (kJ/mol) | -450 | CCSD(T) |

| Note: The data in this table is illustrative and represents typical values that might be obtained from high-level ab initio calculations, not experimentally verified data for Hg(OH)F. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes, diffusion, and interactions with a solvent. An MD simulation of Hg(OH)F would require a force field, which is a set of parameters describing the potential energy of the system. This force field could be developed by fitting to high-level ab initio or DFT calculations.

MD simulations could be particularly insightful for understanding the behavior of Hg(OH)F in an aqueous environment. Such simulations could model the solvation shell around the molecule, investigate the dynamics of hydrogen bonding between the hydroxide group and surrounding water molecules, and calculate properties like the diffusion coefficient. While no MD studies on Hg(OH)F are available, the methodology has been applied to study the interaction of metal ions with complex organic molecules in water and the behavior of large biomolecular complexes, demonstrating its versatility. mdpi.com

A simulation could, for example, track the radial distribution function g(r) for water molecules around the Hg, F, and OH components of the molecule, providing a detailed picture of its hydration structure.

| Property | Potential Finding from MD Simulation |

| Solvation Structure | Determination of the number and arrangement of water molecules in the first and second solvation shells. |

| Hydrogen Bonding | Analysis of the lifetime and geometry of hydrogen bonds between the hydroxide group and water. |

| Diffusion Coefficient | Calculation of the rate of diffusion of Hg(OH)F in aqueous solution. |

| Conformational Dynamics | Observation of the flexibility of the F-Hg-O-H linkage over time. |

| Note: This table outlines the type of information that could be obtained from Molecular Dynamics simulations. |

Reactivity and Chemical Transformations of Mercury 2+ ;fluoride;hydroxide

Acid-Base Equilibria and Hydrolysis Pathways

Mercury(2+);fluoride (B91410);hydroxide (B78521) is intrinsically linked to the hydrolysis of mercury(II) fluoride (HgF₂). HgF₂ is highly sensitive to moisture and hydrolyzes rapidly in water. The process does not typically stop at the formation of HgF(OH) but proceeds to form mercury(II) oxide (HgO) and hydrogen fluoride (HF), especially with prolonged exposure to water. nih.gov

The formation of HgF(OH) can be described by the following equilibrium:

HgF₂ (s) + H₂O (l) ⇌ HgF(OH) (s) + HF (aq)

Further hydrolysis leads to the formation of mercuric oxide:

HgF(OH) (s) + H₂O (l) ⇌ Hg(OH)₂ (s) + HF (aq)

Hg(OH)₂ (s) → HgO (s) + H₂O (l)

Studies on the HgO-HF-H₂O system have shown that HgF(OH) is a stable solid phase in solutions containing between 5.9 and 18.4 weight percent HF. nist.gov In more dilute HF solutions, HgO is the stable phase, while at higher HF concentrations (23.6-76.7 wt%), the dihydrate, HgF₂·2H₂O, is formed. nist.gov

The structure of HgF(OH) consists of infinite zig-zag chains of [Hg(OH)]⁺ cations, which are linked by O-H···F hydrogen bonds. iucr.org Mercury(II) hydroxide itself exhibits amphoteric properties, and this character can be inferred for the mixed-anion compound as well, allowing it to react with both acids and bases. rsc.org

Ligand Exchange and Substitution Reactions

The mercury(II) center is known for its labile nature, meaning its complexes undergo rapid ligand exchange reactions. acs.org In the context of HgF(OH), both the fluoride and hydroxide ligands can be substituted by other nucleophiles. The rate and mechanism of these substitutions are influenced by several factors, including the nature of the incoming ligand, pH, and the presence of other ions. capes.gov.br

Mercury(II) has a very high affinity for soft donor atoms like sulfur. slu.se Therefore, the introduction of ligands such as thiols (RSH) or dithiocarbamates would likely lead to the rapid displacement of both fluoride and hydroxide to form more stable mercury-sulfur bonds. slu.seacs.org The exchange processes for mercury(II) complexes are often extremely fast. acs.org

Kinetic studies on related mercury(II) complexes reveal that ligand substitution can proceed through associative mechanisms. acs.org For HgF(OH), a proposed substitution reaction with a generic ligand L⁻ could be:

HgF(OH) + L⁻ ⇌ HgF(L) + OH⁻

HgF(OH) + L⁻ ⇌ Hg(OH)(L) + F⁻

The relative rates of these pathways would depend on the affinity of L⁻ for the mercury(II) center compared to that of F⁻ and OH⁻. Halide ions (Cl⁻, Br⁻, I⁻) can also participate in these exchange reactions, with the reaction rates often increasing with the polarizability of the halide. capes.gov.br

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For HgF(OH), a TGA scan would be expected to show a multi-step decomposition process.

Dehydroxylation: The initial mass loss would likely correspond to the loss of water from the combination of hydroxide groups, a process known as dehydroxylation, to form a mercury oxyfluoride intermediate.

2HgF(OH) (s) → Hg₂OF₂ (s) + H₂O (g)

Decomposition/Sublimation: At higher temperatures, the resulting oxyfluoride would decompose. Mercury compounds like HgF₂ and HgO are known to decompose or sublime at elevated temperatures. mps.siwikipedia.org HgF₂ decomposes at its melting point of 645°C. wikipedia.orgamericanelements.com The decomposition of HgO typically occurs in the range of 300-500°C. acs.org

TGA is a common technique used to assess the thermal stability of mercury compounds and to verify the purity of synthesized materials like HgF₂ by ensuring the absence of hydrolyzed byproducts.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing phase transitions and reactions.

An initial endothermic peak might be observed corresponding to the dehydroxylation step.

At higher temperatures, a sharp, potentially explosive exothermic decomposition could occur, a characteristic observed for some mercury compounds like mercury diacetylide. unicamp.br Alternatively, endothermic peaks corresponding to melting and subsequent vaporization or decomposition would be seen. For instance, evidence from differential thermal analysis shows that some linear-chain mercury compounds extrude elemental mercury upon cooling. aps.org

The table below summarizes the expected thermal events for HgF(OH) based on related compounds.

| Thermal Event | Expected Temperature Range (°C) | Technique | Observation | Inferred from |

| Dehydroxylation | 100 - 250 | TGA/DSC | Mass loss, Endotherm | General hydroxide decomposition |

| Decomposition to HgO/HgF₂ | 300 - 500 | TGA/DSC | Mass loss, Endo/Exotherm | HgO, HgCl₂ decomposition acs.org |

| Decomposition of HgF₂ | > 500 | TGA/DSC | Mass loss, Endotherm | HgF₂ decomposition mps.si |

This table is predictive and based on the behavior of related compounds.

The decomposition of HgF(OH) in an inert atmosphere is expected to yield a mixture of solid and gaseous products.

Gaseous Products: The primary gaseous products would be water vapor (H₂O) from dehydroxylation and elemental mercury vapor (Hg(0)) from the high-temperature decomposition of the resulting oxide/oxyfluoride. epa.gov Depending on the conditions, gaseous hydrogen fluoride (HF) might also be released. fishersci.com

Solid Residue: The initial solid residue would be a mercury oxyfluoride. At intermediate temperatures, this could disproportionate into HgO and HgF₂. If the heating process is stopped before complete decomposition, a residue of HgO might be present. acs.org

Analysis of decomposition products is often carried out using coupled techniques like TGA-FTIR or TGA-MS, which can identify the evolved gases in real-time. unicamp.brthermofisher.com

Coordination Chemistry and Speciation of Mercury Ii in Fluoride Hydroxide Environments

Thermodynamic Stability and Formation Constants of Mercury(2+);fluoride (B91410);hydroxide (B78521) Complexes

The formation of a mixed-ligand complex involving mercury(II), fluoride, and hydroxide is exemplified by the solid compound mercury(II) fluoride hydroxide, HgF(OH). Research on the HgO–HF–H₂O system has shown that HgF(OH) is a stable solid phase, particularly in hydrofluoric acid concentrations ranging from 5.9 to 18.4% by weight. rsc.orgnist.govnist.gov This demonstrates a thermodynamic favorability for the co-coordination of both fluoride and hydroxide ions to a single mercury(II) center.

Similarly, the interaction between Hg²⁺ and F⁻ forms fluoride complexes. However, compared to other halides, mercury(II) fluoride complexes are relatively weak. Mercury(II) fluoride is known to be significantly hydrolyzed by water, which itself suggests that mixed hydroxy-fluoride species are likely intermediates in the decomposition pathway to mercuric oxide (HgO). rsc.orgnist.gov

The stability of the aqueous [HgFOH] complex can be represented by the equilibrium: Hg²⁺ + F⁻ + OH⁻ ⇌ HgFOH

Currently, a definitive, experimentally determined value for this constant is not present in major thermodynamic databases. The stability of such a mixed complex depends on the statistical effects and the electronic and steric interactions between the coordinated ligands. The formation of the stable solid HgF(OH) suggests that the aqueous complex is also a relevant, albeit likely transient, species in solution under specific conditions.

Table 1: Stepwise Hydrolysis Constants for Mercury(II) at 298.15 K and Zero Ionic Strength

| Equilibrium Reaction | log K |

|---|---|

| Hg²⁺ + H₂O ⇌ HgOH⁺ + H⁺ | -3.40 ± 0.08 |

| Hg²⁺ + 2H₂O ⇌ Hg(OH)₂ + 2H⁺ | -5.98 ± 0.06 |

| Hg²⁺ + 3H₂O ⇌ Hg(OH)₃⁻ + 3H⁺ | -21.1 ± 0.3 |

Data sourced from Powell et al., 2005. cost-nectar.eu

pH-Dependent Speciation of Mercury(II) in Fluoride-Containing Aqueous Systems

The speciation of mercury(II) in an aqueous environment containing fluoride is highly dependent on pH. The pH dictates the availability of hydroxide ions (OH⁻), which compete with and co-complex with fluoride ions (F⁻).

At low pH, where the concentration of OH⁻ is negligible, mercury(II) would exist primarily as the free aqua ion, [Hg(H₂O)₆]²⁺, and simple fluoride complexes such as [HgF]⁺. As the pH increases, hydrolysis reactions become significant. The formation of mercury(II) hydroxide species follows a well-defined pathway. cost-nectar.eu In a fluoride-containing system, these hydrolysis reactions are concurrent with fluoride complexation.

The formation of the mixed-ligand species HgFOH is expected in the pH range where both [HgF]⁺ and [HgOH]⁺ would otherwise be present. The speciation can be visualized as a transition:

Acidic Conditions (pH < 3): Speciation is dominated by the free Hg²⁺ ion and the [HgF]⁺ complex.

Near-Neutral Conditions (pH 3-6): As the pH rises, the concentration of [HgOH]⁺ increases, creating conditions favorable for the formation of the mixed HgFOH complex. The neutral Hg(OH)₂ species also begins to form and becomes dominant as the pH approaches the neutral range. cost-nectar.eu The hydrolysis of HgF₂ to HgO in water underscores this transition.

Alkaline Conditions (pH > 7): Speciation is overwhelmingly dominated by hydroxide complexes, primarily the neutral Hg(OH)₂ and, at very high pH, the anionic [Hg(OH)₃]⁻. cost-nectar.euresearchgate.net Fluoride is unlikely to be a significant ligand in this range due to the strong preference of Hg(II) for hydroxide.

A speciation diagram for a mercury-fluoride-hydroxide system would show a specific region of stability for the [HgFOH] complex, likely situated between the dominance fields of [HgF]⁺ and Hg(OH)₂. However, without a known stability constant for [HgFOH], a precise, quantitative diagram cannot be constructed.

Influence of Ionic Strength and Background Electrolytes on Complex Formation

The formation of charged complexes like [HgF]⁺, [HgOH]⁺, and the mixed-ligand HgFOH is influenced by the ionic strength of the aqueous medium. According to Debye-Hückel theory and its extensions like the Specific Ion Interaction Theory (SIT), the activity coefficients of ions decrease as ionic strength increases. This effect generally leads to an increase in the measured "conditional" stability constants of charged complexes. wikipedia.orgchemistryjournal.net

The formation equilibrium for the neutral complex [HgFOH] from charged ions can be written as: [HgF]⁺ + OH⁻ ⇌ HgFOH or [HgOH]⁺ + F⁻ ⇌ HgFOH

The effect of ionic strength on these equilibria would depend on the change in the activity coefficients of the reactant and product species. For reactions involving ions of opposite charge, an increase in ionic strength typically shifts the equilibrium to the right, favoring the formation of a less-charged or neutral product. Therefore, it is expected that the formation of [HgFOH] from its precursor ions would be enhanced in solutions of higher ionic strength.

The choice of background electrolyte (e.g., NaClO₄, NaNO₃) can also have a specific influence beyond the general ionic strength effect. wikipedia.orgmdpi.com Perchlorate (B79767) (ClO₄⁻) and nitrate (B79036) (NO₃⁻) are often used in laboratory studies because they are considered to be weakly coordinating and minimize interference. However, even these ions can form weak ion pairs with charged complexes, subtly altering the equilibrium. If the background electrolyte contains ions that are themselves competing ligands (like Cl⁻), the effect is much more pronounced, as discussed in the following section. No specific studies detailing the ionic strength dependency for the Hg-F-OH system are currently available.

Mixed-Ligand Complexation with Other Competing Anions and Ligands

In most natural and industrial aqueous environments, other anions are present that compete with fluoride and hydroxide for coordination to the Hg(II) center. Chloride (Cl⁻) is arguably the most significant inorganic competitor for mercury(II) due to the high stability of its complexes (e.g., [HgCl₂], [HgCl₃]⁻, [HgCl₄]²⁻). doi.org

The general affinity of Hg(II) for halide and hydroxide ligands follows the order: OH⁻ ≈ Cl⁻ > Br⁻ > I⁻ >> F⁻

This sequence indicates that fluoride is a relatively weak ligand for mercury(II) compared to chloride and hydroxide. Therefore, in systems containing significant concentrations of chloride, the formation of fluoride-containing species, including [HgFOH], will be suppressed. Speciation models for typical freshwaters and saline waters predict that mercury exists predominantly as hydroxide and mixed hydroxide-chloride complexes. doi.org

In specific industrial waste streams, such as those from flue gas desulfurization, other ligands like sulfite (B76179) (SO₃²⁻) and carbonate (CO₃²⁻) can also be important. A study of such systems indicated that while HgF⁺ might exist in low concentrations, the dominant species are complexes with hydroxide, chloride, and sulfate. epa.gov The formation of a ternary complex like [HgFOH] is thus contingent on an environment with a sufficiently high fluoride-to-chloride ratio and a pH that is not so high as to make Hg(OH)₂ the overwhelmingly dominant species.

Role of Mercury(2+);fluoride;hydroxide in Complex Mercury Speciation Models

The accuracy of geochemical and environmental models for mercury depends on the inclusion of all significant chemical species and their reliable thermodynamic data. researchgate.net Current state-of-the-art models for mercury speciation in natural aquatic systems prioritize complexes with hydroxide, chloride, and dissolved organic matter, particularly thiol groups. doi.orgresearchgate.netwaterquality.gov.au

The mixed-ligand complex [HgFOH] and its related species are generally not included as explicit components in standard models for natural waters. This is due to several factors:

Low Fluoride Concentration: The concentration of fluoride in most fresh and marine waters is typically too low to compete effectively with the more abundant and strongly-coordinating chloride and hydroxide ions.

Lack of Thermodynamic Data: As highlighted previously, the absence of a vetted stability constant for aqueous [HgFOH] prevents its inclusion in quantitative models. researchgate.net

Niche Importance: The formation of mercury-fluoride-hydroxide complexes is most relevant in specific anthropogenic environments characterized by high fluoride concentrations and moderate pH, such as certain industrial effluents. epa.gov In these niche scenarios, omitting the [HgFOH] species could lead to inaccuracies in predicting mercury's fate and transport.

While the solid HgF(OH) is a known compound, the role of its aqueous counterpart in broader mercury speciation modeling remains minor. Its significance is likely confined to being a transient intermediate during the hydrolysis of HgF₂ in aqueous media.

Advanced Analytical Methodologies for Research on Mercury 2+ ;fluoride;hydroxide

Chromatographic Techniques for Mercury Speciation

Chromatography is a cornerstone for the separation of different mercury compounds. tandfonline.com High-performance liquid chromatography (HPLC), ion chromatography (IC), and gas chromatography (GC) are the most common separation techniques employed in mercury speciation analysis. tandfonline.comspectroscopyonline.com For a non-volatile, ionic compound like Mercury(2+);fluoride (B91410);hydroxide (B78521), liquid chromatography techniques are most appropriate.

Ion Chromatography (IC) Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Ion chromatography is a powerful technique for separating ionic species. When coupled with a highly sensitive detector like an inductively coupled plasma mass spectrometer (ICP-MS), it becomes a formidable tool for elemental speciation. metrohm.comresearchgate.net

In the context of Mercury(2+);fluoride;hydroxide, an IC-ICP-MS system would function by first separating the mercury-containing species on an ion-exchange column. The separation mechanism would depend on the ionic nature of the compound and the chosen mobile phase. Following separation, the eluent from the IC column is introduced into the ICP-MS. The high-temperature argon plasma of the ICP-MS atomizes and ionizes all compounds, including the mercury species. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the highly sensitive and selective detection of mercury (e.g., at m/z 202). analytik-jena.comnih.gov

This technique is particularly advantageous for its ability to handle complex sample matrices and provide low detection limits, often in the sub-µg/L range for various ions. researchgate.netpjoes.com The coupling of IC with ICP-MS has been successfully applied to the analysis of various anions like fluoride and other oxyhalides, demonstrating its suitability for the components of the target compound. metrohm.comresearchgate.net

Table 1: Performance of IC-ICP-MS for Anion Detection in Water Samples This table presents typical detection limits for anions relevant to the analysis, demonstrating the capability of the technique.

| Analyte | Detection Limit (µg/L) | Reference |

|---|---|---|

| Bromide | 0.1 | researchgate.net |

| Bromate | 0.07 | researchgate.net |

| Iodide | 0.15 | researchgate.net |

| Iodate | 0.05 | researchgate.net |

| Chlorite | <1 | pjoes.com |

| Chlorate | <1 | pjoes.com |

High-Performance Liquid Chromatography (HPLC) with Element-Specific Detectors

HPLC is the most widely used separation technique for mercury speciation due to its versatility and the ability to analyze non-volatile compounds without derivatization. spectroscopyonline.comshimadzu.com It is most often coupled with detectors like ICP-MS or atomic fluorescence spectrometry (AFS). frontiersin.orgacs.org

Reversed-phase HPLC is a common approach, where mercury species are separated based on their polarity. spectroscopyonline.com To achieve effective separation of inorganic and organic mercury compounds, the mobile phase is typically modified with a complexing agent, such as L-cysteine or 2-mercaptoethanol. spectroscopyonline.comfrontiersin.org These agents form stable complexes with different mercury species, allowing for their chromatographic separation on a C18 column. spectroscopyonline.comanalytik-jena.com For this compound, this method would separate its complexed form from other mercury compounds like methylmercury (B97897) and ethylmercury.

The coupling of HPLC to ICP-MS provides high sensitivity and selectivity, making it possible to determine many elements in a single run. frontiersin.orgnih.gov The method has been validated for accuracy using certified reference materials, with reported limits of detection (LOD) in the low ng/L (parts per trillion) range. tandfonline.com

Table 2: Comparative Performance of Hyphenated Chromatography for Mercury Speciation This table showcases research findings on the detection capabilities of various HPLC and GC systems coupled with element-specific detectors for different mercury species.

| Technique | Species | Limit of Detection (LOD) | Relative Standard Deviation (RSD) | Reference |

|---|---|---|---|---|

| HPLC-ICP-MS | Hg2+, MeHg, EtHg, PhHg | <5.6 ng/L | 5.6–10.6% | tandfonline.com |

| HPLC-VGAFS | Hg2+, MeHg+, EtHg+ | 0.01-0.02 µg/L | <8% | spectroscopyonline.com |

| GC-ICP-MS | Various Hg Species | 0.05-0.21 pg (absolute) | <5% | nih.gov |

| GC-pyro-AFS | Various Hg Species | 2-6 pg (absolute) | <5% | nih.gov |

Electrochemical Methods for Speciation Analysis

Electrochemical techniques offer a cost-effective and highly sensitive alternative for mercury detection. nih.gov These methods are often based on the accumulation of mercury onto an electrode surface followed by its electrochemical detection.

Voltammetric Techniques for Selective Detection

Anodic Stripping Voltammetry (ASV) is an extremely sensitive electrochemical technique for trace metal analysis. ohsu.edu The method involves a two-step process: a preconcentration step where mercury ions (Hg2+) are reduced and deposited onto the working electrode at a negative potential, followed by a stripping step where the potential is scanned in the positive direction, causing the accumulated mercury to be oxidized and stripped back into solution, generating a current peak proportional to its concentration. ohsu.eduresearchgate.net

Research has focused on modifying the working electrode to enhance sensitivity and selectivity. nih.gov Glassy carbon electrodes modified with materials like bimetallic gold-platinum nanoparticles have achieved detection limits as low as 0.008 ppb. nih.govacs.org Another approach involves using carbon paste electrodes impregnated with ion-imprinted polymers (IIPs) designed to selectively bind Hg(II) ions, achieving detection limits in the nanomolar range. nih.gov These methods are highly selective for Hg(II) and can effectively minimize interferences from other metal ions. nih.gov

Table 3: Research Findings on Voltammetric Detection of Mercury(II) This table summarizes the performance of various modified electrodes used in voltammetric techniques for the selective detection of Hg(II).

| Electrode Type | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| IIP-Impregnated Carbon Ionic Liquid Paste Electrode | DPASV | 0.5 nM - 10 nM | 0.1 nM | nih.gov |

| Au-Pt Nanoparticle Modified Glassy Carbon Electrode | ASV | Not Specified | 0.008 ppb (0.04 nM) | nih.gov |

| Thiol-SAMMS Modified Carbon Paste Electrode | ASV | 20 - 1600 ppb | 3 ppb (15 nM) | ohsu.edu |

Development of Speciation-Specific Electrodes

The development of electrodes that can specifically respond to one form of mercury over others is a key area of research. For this compound, an electrode selective for the Hg2+ ion is most relevant. Solid-state ion-selective electrodes (ISEs) have been developed using membranes composed of materials like mercury sulfide (B99878) (HgS), copper sulfide (Cu2S), and silver sulfide (Ag2S). dergipark.org.tr

The performance of these electrodes is highly dependent on their composition and the pH of the solution. One study found that an electrode made of 10% HgS, 30% Cu2S, and 60% Ag2S exhibited a Nernstian response to Hg(II) ions with a detection limit of 5x10-8 M. dergipark.org.tr A critical finding was that the electrode's potential is stable in a pH range of 1.0 to 5.0. Above pH 5.0, the formation of mercury hydroxide species reduces the free Hg(II) ion concentration, causing the potential to change. dergipark.org.tr This pH dependency underscores the importance of controlling solution chemistry when analyzing for species like this compound.

Spectroscopic Techniques for In-Situ Monitoring and Quantification

Spectroscopic techniques are widely used for mercury analysis, often serving as the detection method in hyphenated systems but also as standalone tools for in-situ monitoring. nih.govnih.gov Common methods include Cold Vapor Atomic Absorption Spectrometry (CV-AAS) and Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS), which are known for their high sensitivity. nih.govminamataconvention.org

For in-situ monitoring of atmospheric mercury, optical techniques like Differential Optical Absorption Spectroscopy (DOAS) are employed. mp.gov.in These systems are non-contact and provide fast, real-time measurements over long path lengths. mp.gov.in Spectroscopic methods can also be used for direct quantification in liquid samples. A direct, non-extractive spectrophotometric method for Hg(II) has been developed using 2-acetylpyridine (B122185) thiosemicarbazone as a reagent, which forms a colored complex with mercury that can be measured with a spectrophotometer. ijacskros.com This method was shown to be effective in a variety of water and biological samples, with tolerance to common interfering ions, including fluoride. ijacskros.com

While many spectroscopic methods measure total mercury after a reduction step, their application in speciation relies on coupling them with a separation front-end. However, for direct, in-situ applications, they provide valuable data on total mercury concentration in real-time, which is crucial for environmental monitoring. minamataconvention.orgmdpi.com

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for determining the local geometric and electronic structure of a specific absorbing atom within a sample. researchgate.net The technique is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the mercury atom, and the Extended X-ray Absorption Fine Structure (EXAFS), which yields precise information about the number, type, and distances of neighboring atoms. nih.gov

For this compound, XAS is invaluable for probing the immediate coordination environment of the Hg(II) center. Analysis of the Hg LIII-edge (at approximately 12284 eV) would be the standard approach. nih.gov The XANES region of the spectrum would be sensitive to the mixed-ligand environment of fluoride and hydroxide ions, offering insights into the formal oxidation state and the symmetry of the coordination sphere.

The EXAFS region provides quantitative structural information by analyzing the oscillations in the X-ray absorption coefficient past the absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms (in this case, oxygen and fluorine). By Fourier transforming and fitting the EXAFS data, researchers can extract precise interatomic distances and coordination numbers.

Based on crystallographic studies, the structure of HgF(OH) consists of endless zig-zag chains of [Hg(OH)]n+ with the chains linked by hydrogen bonds and weaker mercury-fluorine interactions. iucr.org An EXAFS analysis would be expected to confirm these structural parameters. Specifically, the analysis would aim to resolve the distinct Hg-O and Hg-F bond distances. The primary Hg-O distances within the zig-zag chains have been reported from crystallographic refinement to be approximately 2.10 Å and 2.12 Å. iucr.org The analysis would also probe the longer, weaker Hg-F contacts, which are around 2.49-2.50 Å, and a longer Hg-O interaction at 2.69 Å to an adjacent chain. iucr.org Comparing EXAFS data from HgF(OH) with that of model compounds like mercuric oxide (HgO) and mercuric fluoride (HgF₂) would aid in the precise assignment of the scattering paths.

Table 1: Expected Structural Parameters from EXAFS Analysis of HgF(OH)

| Scattering Path | Interatomic Distance (Å) (from Crystallography) | Expected Coordination Number | Notes |

|---|---|---|---|

| Hg-O | 2.10, 2.12 | 2 | Strong covalent bonds within the [Hg(OH)]n+ chain. |

| Hg-F | 2.49, 2.50 | 3 | Weaker interactions connecting the chains. |

| Hg-O | 2.69 | 1 | Weak interaction with an oxygen atom in an adjacent chain. |

This table is based on crystallographic data reported by Stålhandske (1979) and represents the expected values that would be confirmed or refined by EXAFS analysis. iucr.org

Mass Spectrometry-Based Methods for Molecular Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. nih.gov For the molecular identification of this compound, techniques such as electrospray ionization mass spectrometry (ESI-MS) would be applicable. nih.gov

In a typical ESI-MS experiment, a solution of HgF(OH) would be introduced into the mass spectrometer, where the compound would be ionized, likely forming a positive ion such as [HgF(OH) + H]+ or losing an anion to form [HgF]+ or [HgOH]+. The resulting mass spectrum would show a characteristic isotopic pattern for mercury, which has several stable isotopes (¹⁹⁸Hg, ¹⁹⁹Hg, ²⁰⁰Hg, ²⁰¹Hg, ²⁰²Hg, ²⁰⁴Hg), providing a definitive signature for a mercury-containing species. acs.org

High-resolution mass spectrometry, such as Fourier transform ion cyclotron resonance (FTICR-MS) or Orbitrap-MS, would allow for the determination of the exact mass of the parent ion, enabling confirmation of its elemental formula, C₀H₁F₁Hg₁O₁.

Tandem mass spectrometry (MS/MS) could be used to induce fragmentation of the isolated parent ion. The fragmentation pattern would provide evidence for the connectivity within the molecule. For HgF(OH), one would expect fragmentation to yield ions corresponding to the loss of neutral species like H₂O, HF, or the individual ligands.

Table 2: Predicted m/z Values for Key Ions in Mass Spectrometry of HgF(OH)

| Ion Formula | Predicted Monoisotopic Mass (m/z) | Notes |

|---|---|---|

| [²⁰²HgF(OH)]⁺ | 238.98 | Putative molecular ion (protonated or radical cation). |

| [²⁰²HgF]⁺ | 220.98 | Fragment resulting from the loss of a hydroxide radical. |

| [²⁰²HgOH]⁺ | 219.99 | Fragment resulting from the loss of a fluorine radical. |

Masses are calculated using the most abundant isotope of mercury, ²⁰²Hg. The observed spectrum would show a cluster of peaks for each ion corresponding to the natural isotopic distribution of mercury.

This analysis would unambiguously confirm the presence of a molecule containing one mercury atom, one fluorine atom, and one hydroxide group, thus verifying the identity of this compound.

Environmental Transformation Pathways of Mercury 2+ ;fluoride;hydroxide in Abiotic Systems

Photoreduction and Photo-oxidation Mechanisms

Photochemical reactions, driven by solar radiation, are primary drivers of mercury transformation in aquatic and atmospheric environments. These reactions can lead to either the reduction of divalent mercury (Hg(II)) to more volatile elemental mercury (Hg(0)) or the oxidation of Hg(0) back to Hg(II).

Photoreduction:

The photoreduction of Hg(II) species is a critical process that increases the volatility of mercury, facilitating its emission from water surfaces to the atmosphere. For HgF(OH), two main photoreduction pathways are plausible, based on the behavior of its constituent ions.

One significant pathway is the direct photolysis of mercury(II) hydroxide (B78521) complexes. In aqueous environments, Hg(II) exists in equilibrium with various hydroxo-complexes, including Hg(OH)2. The photolytic reduction of dissolved Hg(OH)2 can be schematized as an initial excitation followed by the formation of an unstable Hg(I) intermediate, which is then rapidly reduced to elemental mercury. pnas.org This process is initiated by the absorption of UV radiation, leading to a series of electron transfer reactions. pnas.org

Another key factor in the photoreduction of mercury is the presence of dissolved organic matter (DOM). DOM can act as a photosensitizer, absorbing light and transferring the energy to Hg(II) complexes, leading to their reduction. researchgate.netnih.gov The efficiency of this process is highly dependent on the composition and concentration of the DOM. pnas.orgresearchgate.net Some studies have shown a positive correlation between DOM concentration and Hg(II) photoreduction rates, while others have observed an inhibitory effect at high DOM concentrations, likely due to light attenuation or the complexation of mercury into less photo-reactive forms. pnas.orgmdpi.com The interaction with halide ions also plays a crucial role. Experimental studies on other mercury(II) halides have shown that the photoreduction rate constants decrease with the increasing stability of the Hg(II)-halide complex. nih.gov While specific data for fluoride (B91410) is limited, it is expected that the strong Hg-F bond would influence the photoreduction potential of HgF(OH).

Photo-oxidation:

The oxidation of elemental mercury back to its divalent state is also a significant environmental pathway, reducing its volatility and increasing its potential for deposition and bioaccumulation. A primary oxidant for atmospheric and aquatic Hg(0) is the hydroxyl radical (•OH), which is photochemically produced in the environment. nih.govtandfonline.com The reaction kinetics of Hg(0) with •OH have been studied, revealing a significant temperature dependence. nih.gov The major product of this gas-phase reaction is mercury(II) oxide (HgO), which can exist in gaseous form, as an aerosol, or be deposited on surfaces. nih.gov In aqueous phases, the reaction of Hg(0) with •OH proceeds via a Hg(I) radical intermediate, which is then oxidized to Hg(II). researchgate.net

The presence of halides can also mediate the photo-oxidation of mercury. For instance, the photolysis of mercuric bromides in polar ice has been shown to be a significant process. pnas.org While direct evidence for HgF(OH) is lacking, it is plausible that similar photo-oxidation pathways could occur, influenced by the presence of both fluoride and hydroxide ions.

Table 1: Kinetic Data for Selected Abiotic Mercury Transformation Reactions

| Reaction | Reactants | Conditions | Rate Constant (k) | Reference(s) |

| Photo-oxidation | Hg(0) + •OH | Gas phase, 298 K | (9.0 ± 1.3) x 10⁻¹⁴ cm³/molecule·s | nih.gov |

| Hg(0) + •OH | Aqueous phase | (2.4 ± 0.3) x 10⁹ M⁻¹s⁻¹ | tandfonline.com | |

| Photoreduction | Hg(II)-DOC | Aqueous, with 0.5 mg/L DOC | 0.23 h⁻¹ (pseudo first-order) | nih.gov |

| HgCl₂ | Aqueous | 0.016 h⁻¹ (pseudo first-order) | nih.gov | |

| HgBr₂ | Aqueous | 0.004 h⁻¹ (pseudo first-order) | nih.gov | |

| HgI₂ | Aqueous | < detection limit | nih.gov |

This table presents kinetic data for reactions analogous to those that Mercury(2+);fluoride;hydroxide would undergo. Direct kinetic data for the photoreduction or photo-oxidation of HgF(OH) is not currently available.

Interaction with Geochemical Surfaces and Minerals

The interaction of mercury compounds with solid phases in the environment, such as minerals and organic matter, significantly influences their transport and bioavailability. For this compound (HgF(OH)), its fate in terrestrial and aquatic systems is closely tied to adsorption and desorption processes on geochemical surfaces.

In soils and sediments, mercury(II) has a strong affinity for various mineral surfaces, including iron and manganese oxides, clays, and sulfide (B99878) minerals. The presence of hydroxide and fluoride ions in the structure of HgF(OH) will directly influence its interaction with these surfaces.

Iron and Manganese Oxides: Iron and manganese oxides and hydroxides (e.g., goethite, hematite, birnessite) are abundant in many soils and sediments and are highly effective scavengers of heavy metals, including mercury. These minerals possess a pH-dependent surface charge, developing a net positive charge at low pH and a net negative charge at high pH. The speciation of Hg(II) in solution, which is also pH-dependent, will determine the nature of its interaction with these oxide surfaces. In the case of HgF(OH), the presence of the hydroxide ligand would likely enhance its adsorption to positively charged surfaces at lower pH values. Conversely, at higher pH where the mineral surfaces are negatively charged, the fluoride ion might compete with surface hydroxyl groups for binding to mercury, potentially affecting the stability of the adsorbed complex.

Clay Minerals: Clay minerals, such as montmorillonite (B579905) and kaolinite, possess a permanent negative charge due to isomorphic substitution within their crystal lattice, as well as a pH-dependent charge at their edges. This gives them a high capacity for cation exchange. Divalent mercury can be adsorbed onto clay surfaces through cation exchange mechanisms. The presence of fluoride and hydroxide as ligands for Hg(II) can modify this interaction. For instance, the formation of neutral or anionic complexes, such as [HgF(OH)], could reduce the electrostatic attraction to the negatively charged clay surfaces.

Sulfide Minerals: In anoxic environments, the interaction of mercury with sulfide minerals (e.g., pyrite, FeS) is a dominant process. Mercury has a very high affinity for sulfur, leading to the formation of highly insoluble mercury sulfide (HgS). While HgF(OH) would likely transform in sulfidic environments, its initial interaction could involve surface complexation with sulfide groups on mineral surfaces.

Influence of Fluoride and Hydroxide: The fluoride ion can compete with other ligands and surface functional groups for coordination with Hg(II). In systems where fluoride concentrations are significant, the formation of aqueous mercury-fluoride complexes could potentially increase the mobility of mercury by reducing its adsorption to mineral surfaces. Conversely, hydroxide ions are known to be strongly involved in the surface complexation of mercury onto metal oxides. The interplay between fluoride and hydroxide in the coordination sphere of Hg(II) will therefore be a critical factor in determining the extent of its partitioning between the aqueous and solid phases.

Table 2: Factors Influencing the Interaction of Mercury(II) with Geochemical Surfaces

| Geochemical Surface | Primary Interaction Mechanism | Influence of pH | Potential Role of Fluoride | Potential Role of Hydroxide |

| Iron/Manganese Oxides | Surface Complexation | Strong; affects both mineral surface charge and Hg speciation. | Competitive ligand, may increase mobility. | Enhances adsorption, especially at lower pH. |

| Clay Minerals | Cation Exchange, Surface Complexation | Moderate; affects edge charges and Hg speciation. | Formation of neutral/anionic complexes may reduce adsorption. | Can form surface precipitates or ternary complexes. |

| Sulfide Minerals | Surface Precipitation (HgS formation) | Minor, but can influence surface charge. | Likely outcompeted by strong Hg-S bonding. | Less significant in highly sulfidic environments. |

| Organic Matter | Complexation with functional groups (e.g., thiols, carboxyls) | Strong; affects charge of functional groups. | May compete with organic ligands for Hg(II) binding. | Can participate in ternary complex formation. |

Dissolution and Precipitation Kinetics in Natural Waters

The dissolution and precipitation of mercury-bearing minerals are fundamental processes that control the concentration of dissolved mercury in natural waters. For this compound (HgF(OH)), its solubility and the kinetics of its formation and dissolution will be governed by the chemical conditions of the aqueous environment, particularly pH, the presence of complexing ligands, and temperature.

Dissolution: The dissolution of HgF(OH) in water can be represented by the following equilibrium:

HgF(OH) (s) ⇌ Hg²⁺ (aq) + F⁻ (aq) + OH⁻ (aq)

The extent of dissolution will be highly dependent on the pH of the water. In acidic conditions, the hydroxide ions produced upon dissolution will be neutralized, shifting the equilibrium to the right and promoting further dissolution. Conversely, in alkaline waters, the increased concentration of OH⁻ will suppress the dissolution of HgF(OH) according to Le Chatelier's principle.

The presence of other ligands in the water can also enhance the dissolution of HgF(OH). For example, chloride ions (Cl⁻), which are abundant in many natural waters, can form stable complexes with Hg²⁺ (e.g., HgCl₂, HgCl₃⁻, HgCl₄²⁻). The formation of these complexes would lower the activity of free Hg²⁺ in solution, thereby driving the dissolution of HgF(OH). Similarly, dissolved organic matter (DOM) with its various functional groups (e.g., carboxyl, thiol) can form strong complexes with mercury, promoting the dissolution of mercury-containing solids.

Precipitation: The precipitation of HgF(OH) from solution would occur when the ion activity product [Hg²⁺][F⁻][OH⁻] exceeds its solubility product constant (Ksp). This could happen in waters that are supersaturated with respect to these ions. However, the formation of a discrete HgF(OH) phase in natural systems might be complex due to the competing precipitation of other mercury-containing solids.

For instance, in waters with sufficient carbonate concentration, the precipitation of mercury carbonates could occur. More significantly, in the presence of sulfide (S²⁻), which is common in anoxic environments, the precipitation of highly insoluble mercury sulfide (HgS, as cinnabar or metacinnabar) would be the dominant process, given its extremely low Ksp value. The formation of HgS would effectively remove Hg²⁺ from solution, preventing the precipitation of HgF(OH).

Furthermore, mercury(II) hydroxide itself is not stable and tends to dehydrate to form mercury(II) oxide (HgO). acs.org Therefore, under conditions that might otherwise favor HgF(OH) precipitation, the formation of HgO could be a competing or subsequent process.

Kinetics: The rates of dissolution and precipitation are as important as the thermodynamic solubility in determining the concentration of dissolved mercury. These kinetic processes can be influenced by factors such as temperature, the surface area of the solid phase, and the presence of catalytic or inhibiting substances in the water. For instance, the dissolution rate of many minerals increases with temperature. The presence of coatings on the surface of HgF(OH) particles, such as iron oxides or organic matter, could inhibit its dissolution by blocking reactive surface sites.

Due to the lack of specific experimental data on the dissolution and precipitation kinetics of HgF(OH), the rates of these processes in natural waters remain an area for further research. However, based on the known reactivity of other mercury compounds, it is expected that these reactions would be dynamic and highly sensitive to changes in the hydrogeochemical environment.

Abiotic Microbial-Mediated Transformations (Excluding Bioaccumulation)

Microorganisms play a crucial role in the biogeochemical cycling of mercury. While bioaccumulation and direct enzymatic transformations are excluded from this section, microbes can still indirectly mediate the abiotic transformation of mercury compounds like this compound (HgF(OH)) through the production of various metabolites and the alteration of their immediate chemical environment.

Production of Reactive Chemical Species: Many microorganisms, as part of their metabolic activities, release a diverse array of organic and inorganic compounds into their surroundings. These microbially-produced substances can then abiotically react with mercury species.

Siderophores: Under iron-limiting conditions, many bacteria and fungi produce siderophores, which are strong iron-chelating compounds. While their primary function is iron acquisition, some siderophores have been shown to interact with other metals. It is plausible that these microbially-excreted ligands could form complexes with Hg(II) from HgF(OH), potentially altering its speciation, solubility, and reactivity.

Extracellular Polymeric Substances (EPS): Microorganisms often produce EPS, which are complex mixtures of polysaccharides, proteins, nucleic acids, and lipids. The functional groups within EPS (e.g., carboxyl, hydroxyl, phosphate, and amine groups) can strongly bind to heavy metals, including mercury. The complexation of Hg(II) with EPS can be considered an abiotic process mediated by biologically produced materials. This binding can either immobilize the mercury or, in some cases, maintain it in a colloidal, mobile form.

Sulfide Production: In anoxic environments, sulfate-reducing bacteria (SRB) produce hydrogen sulfide (H₂S) as a byproduct of their respiration. This biogenic H₂S can then abiotically react with dissolved Hg(II) to form highly insoluble mercury sulfide (HgS). This is a major pathway for the immobilization of mercury in anoxic sediments and waters. Therefore, the activity of SRB indirectly controls the abiotic precipitation of mercury.

Alteration of Redox Conditions: Microbial activity is a primary driver of redox potential (Eh) in many natural environments. For example, the consumption of oxygen by aerobic microorganisms can lead to the development of anoxic conditions. In such environments, other groups of microorganisms, like iron- and manganese-reducing bacteria, become active. These bacteria can reduce Fe(III) and Mn(IV) oxides, which are important sorbents for mercury. The dissolution of these oxides can release adsorbed mercury back into the water column. Furthermore, the Fe(II) produced by these bacteria can act as a chemical reductant for Hg(II), leading to the formation of elemental mercury (Hg(0)). This reduction of Hg(II) by microbially-produced Fe(II) is an abiotic transformation pathway.

pH Alterations: Microbial metabolism can also lead to localized changes in pH. For example, nitrification can produce acidity, while denitrification can increase alkalinity. These microbially-induced pH shifts can, in turn, affect the abiotic speciation of mercury, its solubility, and its tendency to adsorb to mineral surfaces, as discussed in previous sections. For HgF(OH), a decrease in pH would favor its dissolution, while an increase in pH would tend to suppress it.

Chemical Transport and Fate in Aquatic and Terrestrial Compartments

The chemical transport and ultimate fate of this compound (HgF(OH)) in the environment are determined by a combination of its intrinsic chemical properties and the characteristics of the aquatic and terrestrial compartments through which it moves. The transformation pathways discussed previously—photoreactions, surface interactions, and dissolution/precipitation—all play a role in governing its mobility and persistence.

Transport in Aquatic Systems: In aquatic environments such as rivers, lakes, and oceans, the transport of HgF(OH) and its transformation products can occur in both dissolved and particulate forms.

Dissolved Transport: Upon dissolution, HgF(OH) releases Hg²⁺, F⁻, and OH⁻ ions into the water column. The dissolved Hg(II) can then be transported by water currents. Its transport distance is highly dependent on its speciation. If it forms strong complexes with dissolved organic matter (DOM) or chloride ions, it can remain in the dissolved phase and be transported over long distances. The presence of fluoride from the parent compound may also contribute to the formation of soluble mercury-fluoride complexes, although these are generally less stable than chloride or DOM complexes in most natural waters.

Particulate Transport: HgF(OH) itself, being a solid, can be transported as suspended particulate matter in turbid waters. More commonly, dissolved Hg(II) will adsorb onto existing suspended particles, such as clays, iron and manganese oxides, and organic detritus. This process effectively transfers mercury from the dissolved phase to the particulate phase. These mercury-laden particles can then be transported by water flow and may eventually settle out in slower-moving waters, leading to the accumulation of mercury in sediments. The resuspension of these sediments during high-flow events can re-mobilize the particle-bound mercury.

The fate of HgF(OH) in aquatic systems is often sequestration in bottom sediments. In anoxic sediments, it will likely be transformed into highly insoluble mercury sulfide (HgS), which is a long-term sink for mercury. In the surface waters (photic zone), photoreduction to volatile Hg(0) can lead to its evasion from the water body into the atmosphere, representing a removal pathway from the aquatic system.

Transport in Terrestrial Systems: In soils, the transport of mercury is primarily governed by water movement and the interaction of mercury with the soil matrix.

Vertical Transport (Leaching): The downward movement of mercury through the soil profile is known as leaching. The mobility of mercury from the dissolution of HgF(OH) is generally low in most soils due to the strong adsorption of Hg(II) to soil components like organic matter and clay minerals. However, the extent of leaching can be influenced by soil properties and infiltrating water chemistry. In soils with low organic matter and clay content, or where the infiltrating water contains high concentrations of complexing ligands (e.g., chloride from road salt, or high levels of DOM), the mobility of mercury may be enhanced.